5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one
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Overview
Description
5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a hydroxyphenoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxyphenol with an appropriate oxazolidinone precursor. One common method is the nucleophilic substitution reaction, where 3-hydroxyphenol reacts with a halomethyl oxazolidinone under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The hydroxyphenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its oxazolidinone ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methylphenoxy)methyl]-1,3-oxazolidin-2-one
- 5-[(3-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one
Comparison
Compared to its analogs, 5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the hydroxy group, which enhances its reactivity and potential biological activity. The hydroxy group allows for additional hydrogen bonding interactions, which can improve its binding affinity to molecular targets .
Properties
CAS No. |
61874-87-1 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-[(3-hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO4/c12-7-2-1-3-8(4-7)14-6-9-5-11-10(13)15-9/h1-4,9,12H,5-6H2,(H,11,13) |
InChI Key |
MGBICKKKIHRRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC=CC(=C2)O |
Origin of Product |
United States |
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